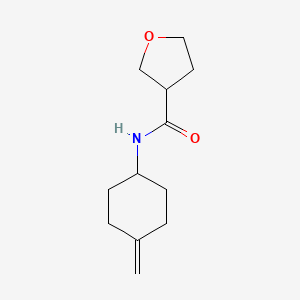

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9-2-4-11(5-3-9)13-12(14)10-6-7-15-8-10/h10-11H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSWMFSSNSJRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide has diverse applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Its unique structure allows for potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It can be used in material science and catalysis studies to develop new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-methylidenecyclohexyl)oxolane-3-carboxamide exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: (1) carboxamides with substituted aromatic/heterocyclic rings and (2) cyclohexane-based derivatives. Below is a comparative analysis based on available evidence and inferred properties.

Carboxamides with Aromatic/Heterocyclic Substituents

- NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide): Structural Differences: Replaces the cyclohexyl group with a 4-methoxyphenyl-thiazolidinone core and nicotinamide. The methoxy group may confer metabolic stability but reduce membrane permeability .

- N-(4-iodophenyl)oxolane-3-carboxamide (CAS 1250306-34-3) :

Cyclohexane-Based Derivatives

- NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide): Structural Differences: Features a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group instead of methylidenecyclohexyl. Functional Implications: The tert-butyl groups enhance lipophilicity and oxidative stability, while the phenolic hydroxyl group may act as a radical scavenger.

- N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide (CAS 1147292-73-6): Structural Differences: Incorporates a cyano-cyclopropylethyl group and a quinazolinone-sulfanylacetamide backbone.

Data Table: Key Structural and Inferred Properties

Research Findings and Implications

- Solubility and Bioavailability: The oxolane ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., NAT-2), though it remains less polar than thiazolidinone derivatives (e.g., NAT-1) .

- Target Selectivity : The methylidenecyclohexyl group’s flexibility may allow broader target engagement than rigid aromatic systems, but with reduced specificity.

- Metabolic Stability : Cyclohexyl groups generally exhibit slower hepatic oxidation than tert-butyl or iodine-substituted aromatics, suggesting enhanced metabolic stability for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.